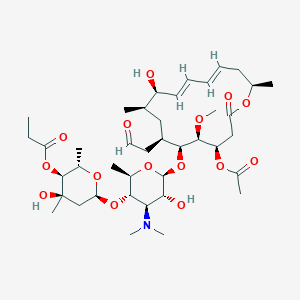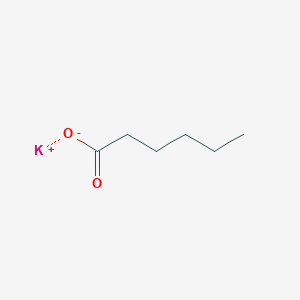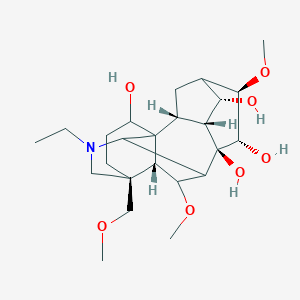
Dibromure d'éthanedioyle
Vue d'ensemble
Description
Ethanedioyl dibromide, also known as Oxalyl bromide, is a chemical compound used in various synthetic applications . It is often used as a reactant for the synthesis of carbon-substituted iminium salts .
Synthesis Analysis
The synthesis of Ethanedioyl dibromide involves the combination of DMSO and oxalyl bromide, which acts as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
Molecular Structure Analysis
Ethanedioyl dibromide has a linear formula of BrCOCOBr . It has a molecular weight of 215.83 . The compound is a yellow-colored substance with a refractive index of n20/D 1.522 (lit.) .
Chemical Reactions Analysis
Ethanedioyl dibromide is used in synthetic applications of carbon-substituted iminium salts . It is a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It is also used in the formation of oxalic acid from hydroxyl radical substitutions .
Physical And Chemical Properties Analysis
Ethanedioyl dibromide is a colorless heavy liquid with a chloroform odor . It is lightly soluble in water, miscible with alcohol and ether, and is irritant and toxic . It has a density of 2.30 g/mL at 20 °C .
Applications De Recherche Scientifique
Synthèse de sels d'iminium substitués par le carbone
Le bromure d'oxalyle est utilisé dans les applications synthétiques des sels d'iminium substitués par le carbone . Ces sels sont des intermédiaires importants en synthèse organique, notamment dans la synthèse d'amines, d'aldéhydes et de cétones.
Génération mutasythétique de dérivés d'ansamitocine
Le bromure d'oxalyle a été utilisé comme réactif pour la synthèse de mutasyntons, qui sont ajoutés à des cultures de Actinosynnema pretiosum pour la génération mutasythétique de dérivés d'ansamitocine . Les ansamitocines sont un groupe d'antibiotiques antitumoraux de type maytansinoïde.
Formation d'acide oxalique
Le bromure d'oxalyle a été utilisé dans la formation d'acide oxalique à partir de substitutions par des radicaux hydroxyles . L'acide oxalique est un réactif utile dans de nombreuses réactions de synthèse organique.
Synthèse d'antagonistes du récepteur CRF1
Le bromure d'oxalyle a été utilisé dans des réactions de cyclisation pour produire des antagonistes du récepteur CRF1 . Les récepteurs CRF1 sont des cibles potentielles pour le traitement de l'anxiété et des troubles dépressifs.
Préparation d'oligomères à terminaison thiophène
Le bromure d'oxalyle a été utilisé dans la préparation, les études optiques et électrochimiques d'oligomères à terminaison thiophène (2,3-alkylthieno[3,4-b]pyrazine) . Ces oligomères ont des applications potentielles en électronique organique.
Synthèse asymétrique de chlorures et de bromures de glycosyle
Le bromure d'oxalyle a été utilisé dans la synthèse asymétrique de chlorures et de bromures de glycosyle . Ces composés sont importants dans la synthèse de glycosides, de glycoconjugués et d'oligosaccharides.
Conversion de la cyclopentane-1,3-dione en 3-bromocyclopentène-2-one
Le bromure d'oxalyle peut convertir la cyclopentane-1,3-dione en 3-bromocyclopentène-2-one . Cette réaction est utile dans la synthèse de divers composés organiques.
Oxydant en synthèse organique
Le bromure d'oxalyle agit comme oxydant dans diverses réactions de synthèse organique . Ses fortes propriétés oxydantes en font un réactif utile dans de nombreuses transformations chimiques.
Safety and Hazards
Exposure to Ethanedioyl dibromide primarily occurs from its past use as an additive to leaded gasoline and as a fumigant . It is extremely toxic to humans . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a probable human carcinogen .
Mécanisme D'action
Target of Action
Ethanedioyl dibromide, also known as Oxalyl bromide, is primarily used in synthetic applications of carbon-substituted iminium salts . It is a reagent type oxidant . .
Mode of Action
The compound interacts with its targets through oxidation . It is used as a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It also plays a role in the formation of oxalic acid from hydroxyl radical substitutions .
Biochemical Pathways
It is known to be involved in the cyclization to produce crf1 receptor antagonists . It also plays a role in the asymmetrical synthesis of glycosyl chlorides and bromides .
Pharmacokinetics
It is known that the compound has a molecular weight of 21583 , and a density of 2.30 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
It is known to be used in the preparation, optical and electrochemical studies of thiophene end capped olig (2,3-alkylthieno [3,4-b]pyrazine) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethanedioyl dibromide. For instance, it is known to be a highly persistent and mobile pesticide . The major route of removal of EDB from soil is by volatilization . EDB hydrolyzes slowly, with a half-life in sterile water of more than 6 years . It has been shown to migrate in soil and has been reported as a contaminant in groundwater .
Propriétés
IUPAC Name |
oxalyl dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLVNXWYDFQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065869 | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Oxalyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15219-34-8 | |
| Record name | Ethanedioyl dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioyl dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioyl dibromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZQ2D2RT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxalyl bromide?
A1: Oxalyl bromide has the molecular formula C2Br2O2 and a molecular weight of 215.82 g/mol.
Q2: What spectroscopic techniques are useful for characterizing oxalyl bromide?
A2: Infrared (IR) and Raman spectroscopy are commonly used to study the vibrational modes and structural features of oxalyl bromide. [, , , ] Ultraviolet (UV) spectroscopy is employed to investigate its electronic transitions and excited states. [, ] Electron diffraction studies have been used to determine its molecular structure and conformational properties in the gas phase. [, ]
Q3: Are there computational studies on the structure of oxalyl bromide?
A4: Yes, ab initio and DFT calculations have been employed to study the structure and energetics of different conformers of oxalyl bromide, including trans and gauche forms. [] These studies provide insights into the torsional potential energy surface of the molecule.
Q4: How does oxalyl bromide react with electron donors?
A5: Oxalyl bromide reacts with electron donors like dimethyl sulfoxide (DMSO) to form reactive intermediates like bromodimethylsulfonium bromide. This species can then participate in various reactions, such as bromination of alkenes, alkynes, and ketones. [, ]
Q5: Can oxalyl bromide be used for halogenation reactions?
A6: Yes, oxalyl bromide serves as a halogenating agent in organic synthesis. For instance, it reacts with aryl allylic alcohols under Moffatt-Swern conditions, leading to the formation of halogenated unsaturated ketones or allylic halides. [] The product distribution depends on the electronic nature of the aromatic substituent.
Q6: Are there catalytic applications of oxalyl bromide?
A7: Oxalyl bromide is utilized in conjunction with transition metal catalysts for specific transformations. For example, it participates in ruthenium(II)-catalyzed reactions with diazo compounds to yield α,β- and β,β-dihaloenones. []
Q7: Can oxalyl bromide be used in heterocyclic chemistry?
A8: Yes, oxalyl bromide has been employed in the synthesis of five-membered heterocyclic compounds. For instance, it reacts with specific heterocycles to yield E/Z-mixtures of desired products after cleavage of an -O-Me bond. []
Q8: Is oxalyl bromide used in the synthesis of complex molecules?
A9: Yes, oxalyl bromide has found applications in the synthesis of natural products and complex molecules. For example, it was used in the synthesis of episteride, a potent 5α-reductase inhibitor. [] Additionally, it has been used in the reagent-controlled synthesis of the branched trisaccharide fragment of the antibiotic saccharomicin B. []
Q9: Is oxalyl bromide stable?
A10: Oxalyl bromide is sensitive to heat and moisture. [] It decomposes thermally and photochemically. [, ] Proper storage and handling are essential to maintain its quality and reactivity.
Q10: Are there any specific safety concerns associated with oxalyl bromide?
A11: Due to its reactivity, oxalyl bromide should be handled with caution. It is corrosive and moisture-sensitive, and its decomposition can release toxic gases. [] Appropriate personal protective equipment should be used during handling.
Q11: Are there alternative reagents to oxalyl bromide in specific reactions?
A12: Yes, depending on the specific reaction, alternative reagents like oxalyl chloride or other brominating agents might be considered. [, , ] The choice of reagent depends on factors such as reactivity, selectivity, and cost.
Q12: What are potential areas for future research involving oxalyl bromide?
A13: Exploring new synthetic applications of oxalyl bromide, developing more efficient and selective catalytic processes, and investigating its photochemical properties are some potential areas for future research. Additionally, studying its environmental impact and degradation pathways is important. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















